
1,2,4-Oxadiazol-5(4H)-one, 3-butyl-4-ethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,4-Oxadiazol-5(4H)-one, 3-butyl-4-ethyl- is a heterocyclic compound containing an oxadiazole ring. Compounds with oxadiazole rings are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-oxadiazole derivatives typically involves the cyclization of appropriate precursors. Common synthetic routes include:
Cyclization of amidoximes with carboxylic acids or their derivatives: This method involves the reaction of amidoximes with carboxylic acids, esters, or acid chlorides under acidic or basic conditions.
Cyclization of nitriles with hydroxylamine: This method involves the reaction of nitriles with hydroxylamine to form amidoximes, which then cyclize to form oxadiazoles.
Industrial Production Methods
Industrial production methods for oxadiazole derivatives may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact.
Chemical Reactions Analysis
Types of Reactions
1,2,4-Oxadiazole derivatives can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can modify the functional groups attached to the oxadiazole ring.
Reduction: Reduction reactions can convert oxadiazole derivatives into other heterocyclic compounds.
Substitution: Substitution reactions can introduce different substituents onto the oxadiazole ring.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or organometallic reagents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole N-oxides, while substitution may introduce various functional groups onto the ring.
Scientific Research Applications
1,2,4-Oxadiazole derivatives have a wide range of scientific research applications, including:
Medicinal Chemistry: They are investigated for their potential as antimicrobial, anticancer, anti-inflammatory, and antiviral agents.
Agriculture: They are explored as potential herbicides, fungicides, and insecticides.
Materials Science: They are used in the development of advanced materials such as organic light-emitting diodes (OLEDs) and liquid crystals.
Mechanism of Action
The mechanism of action of 1,2,4-oxadiazole derivatives depends on their specific biological activity. For example:
Antimicrobial activity: They may inhibit the growth of microorganisms by interfering with essential enzymes or cellular processes.
Anticancer activity: They may induce apoptosis or inhibit cell proliferation by targeting specific molecular pathways.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole: The parent compound with no substituents.
1,3,4-Oxadiazole: A structural isomer with different positioning of nitrogen atoms.
1,2,5-Oxadiazole: Another structural isomer with different positioning of nitrogen atoms.
Uniqueness
1,2,4-Oxadiazol-5(4H)-one, 3-butyl-4-ethyl- is unique due to its specific substituents, which may impart distinct physical, chemical, and biological properties compared to other oxadiazole derivatives.
Properties
CAS No. |
62626-38-4 |
|---|---|
Molecular Formula |
C8H14N2O2 |
Molecular Weight |
170.21 g/mol |
IUPAC Name |
3-butyl-4-ethyl-1,2,4-oxadiazol-5-one |
InChI |
InChI=1S/C8H14N2O2/c1-3-5-6-7-9-12-8(11)10(7)4-2/h3-6H2,1-2H3 |
InChI Key |
PTIPFOMPPUFQML-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=NOC(=O)N1CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



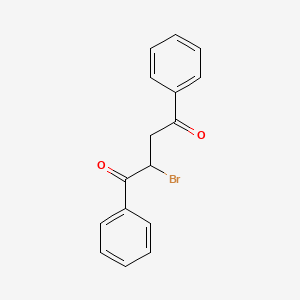
![4-{2-[(Prop-2-yn-1-yl)sulfanyl]ethyl}morpholine](/img/structure/B14513159.png)
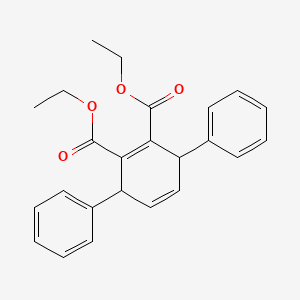
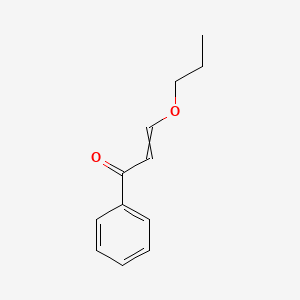
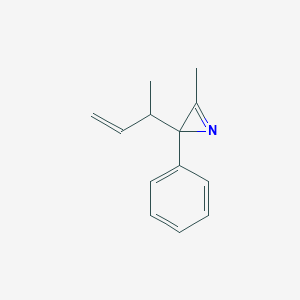
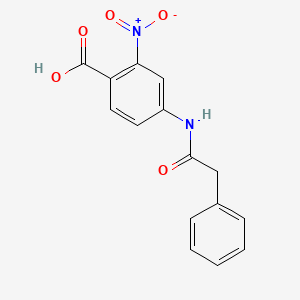
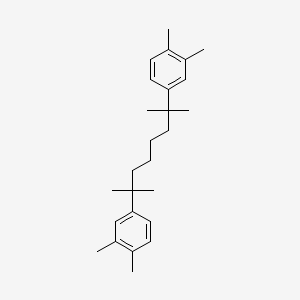
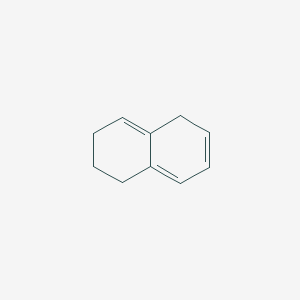
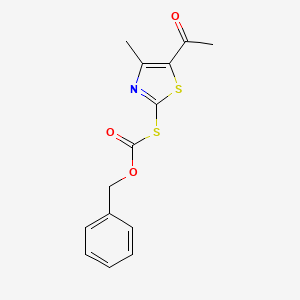

![1-[(2-{[2-(Dodecylamino)ethyl]amino}propyl)amino]ethan-1-ol](/img/structure/B14513237.png)
![[2-(2-Aminoethyl)-1,3-dioxolan-2-yl]methanol](/img/structure/B14513244.png)

